molecular formula C8H14O B12783804 (1R,4E)-Cyclooct-4-EN-1-OL

(1R,4E)-Cyclooct-4-EN-1-OL

Cat. No.: B12783804
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-JQSQLHRZSA-N
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Description

(1R,4E)-Cyclooct-4-EN-1-OL is an organic compound with the molecular formula C8H14O. It is a cyclooctene derivative featuring a hydroxyl group at the first carbon and a double bond between the fourth and fifth carbons. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4E)-Cyclooct-4-EN-1-OL typically involves the reduction of cyclooct-4-enone using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation and reduction steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1R,4E)-Cyclooct-4-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclooct-4-enone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The double bond can be reduced to form cyclooctanol using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.

    Substitution: SOCl2 or PBr3, anhydrous conditions, room temperature.

Major Products:

    Oxidation: Cyclooct-4-enone.

    Reduction: Cyclooctanol.

    Substitution: Cyclooct-4-enyl chloride or bromide.

Scientific Research Applications

(1R,4E)-Cyclooct-4-EN-1-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in metal-catalyzed reactions.

    Biology: It is used in the study of enzyme-catalyzed transformations and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,4E)-Cyclooct-4-EN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with unsaturated binding sites, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

    Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical transformations.

    Cyclooct-4-enone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    Cyclooctadiene: Contains two double bonds, making it more prone to polymerization and different reaction pathways.

Uniqueness: (1R,4E)-Cyclooct-4-EN-1-OL is unique due to its combination of a hydroxyl group and a double bond, providing a versatile platform for various chemical reactions and applications. Its structural features enable it to participate in both nucleophilic and electrophilic reactions, making it a valuable compound in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,4Z)-cyclooct-4-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-/t8-/m0/s1

InChI Key

UCPDHOTYYDHPEN-JQSQLHRZSA-N

Isomeric SMILES

C1C/C=C\CC[C@@H](C1)O

Canonical SMILES

C1CC=CCCC(C1)O

Origin of Product

United States

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